molecular formula C12H23AgO2 B1144333 Silver laurate CAS No. 18268-45-6

Silver laurate

Cat. No.: B1144333
CAS No.: 18268-45-6
M. Wt: 307.18
InChI Key:
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Mechanism of Action

Target of Action

Silver laurate is an inorganic compound, a salt of silver and lauric acid Silver compounds, in general, are known for their antimicrobial properties . They interact with bacterial cells, disrupting their function .

Mode of Action

It’s known that silver compounds can adhere to microbial cells, penetrate inside the cells, and induce cellular toxicity . The formation of this compound ion pairs has been indicated , suggesting that it may interact with its targets through ion pairing processes.

Biochemical Pathways

Silver nanoparticles, which share similarities with this compound, are known to induce endoplasmic reticulum stress, lactate dehydrogenase leakage, and enhanced reactive oxygen species level . These effects can disrupt normal cellular processes and lead to cell death .

Pharmacokinetics

It’s known that this compound forms colorless crystals and is insoluble in water . This suggests that its bioavailability may be limited, and its distribution within the body may depend on factors such as particle size and route of administration.

Result of Action

Based on the known effects of similar silver compounds, it can be inferred that this compound may exhibit antimicrobial properties, disrupting the function of microbial cells and leading to their death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature dependency of this compound solubility has been studied, indicating that its solubility and hence its action can be influenced by temperature . Furthermore, the presence of other substances in the environment can affect the precipitation and association of this compound in aqueous solutions .

Safety and Hazards

Exposure to soluble silver compounds may produce toxic effects, including liver and kidney damage, irritation of the eyes, skin, respiratory, and intestinal tract, and changes in blood cells . Metallic silver appears to pose minimal risk to health .

Future Directions

The use of green chemistry in the synthesis of silver nanoparticles, such as Silver Laurate, is gaining attention due to the demand for environmentally friendly technology for material synthesis . The simple method can be extended to the synthesis of other noble metal nanoparticles .

Biochemical Analysis

Biochemical Properties

Silver laurate plays a significant role in biochemical reactions, particularly due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, silver ions from this compound can bind to thiol groups in enzymes and proteins, leading to the inactivation of these biomolecules. This interaction disrupts the normal function of enzymes and proteins, thereby inhibiting microbial growth . Additionally, this compound can interact with cell membranes, causing structural changes that lead to increased permeability and cell death.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately affecting cell viability . Furthermore, this compound can interfere with mitochondrial function, leading to reduced ATP production and impaired cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. Silver ions released from this compound can bind to biomolecules, such as DNA and proteins, leading to structural and functional changes. For instance, silver ions can intercalate into DNA, causing strand breaks and inhibiting replication and transcription processes . Additionally, this compound can inhibit enzyme activity by binding to active sites or essential cofactors, thereby preventing substrate binding and catalysis. These interactions result in the disruption of vital cellular processes and contribute to the antimicrobial effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of light and moisture. This degradation can lead to the release of silver ions, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative cellular damage, including oxidative stress and apoptosis . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial activity without significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as neurotoxicity . Studies have shown that high doses of this compound can lead to the accumulation of silver ions in various organs, resulting in adverse effects on organ function and overall health. It is crucial to determine the appropriate dosage to balance the antimicrobial benefits and potential toxic effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. Silver ions released from this compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid (TCA) cycle . This inhibition disrupts metabolic flux and reduces the production of essential metabolites, leading to impaired cellular metabolism. Additionally, this compound can affect the levels of reactive oxygen species (ROS) and antioxidant enzymes, further influencing metabolic pathways and cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Silver ions can be transported across cell membranes via ion channels and transporters. Once inside the cell, silver ions can bind to intracellular proteins and organelles, affecting their function and localization . This compound can also accumulate in specific tissues, such as the liver and kidneys, where it can exert its antimicrobial effects. The distribution of this compound within the body is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Silver ions released from this compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . In the cytoplasm, silver ions can interact with cytosolic proteins and enzymes, affecting their activity. In the mitochondria, silver ions can disrupt mitochondrial function and induce oxidative stress. In the nucleus, silver ions can bind to DNA and interfere with replication and transcription processes. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver laurate is typically synthesized by reacting lauric acid with silver nitrate in a controlled environment . The reaction involves the formation of this compound precipitate, which is then filtered and purified. The reaction can be represented as: [ \text{C11H23COOH} + \text{AgNO3} \rightarrow \text{AgC11H23COO} + \text{HNO3} ]

Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but on a larger scale. The reactants are mixed in large reactors, and the product is collected through filtration and drying processes . Protective agents like polyvinylpyrrolidone (PVP) may be used to stabilize the product during synthesis .

Chemical Reactions Analysis

Types of Reactions: Silver laurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

silver;dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMYRUHURLPFQW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)[O-].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23AgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18268-45-6
Record name Silver laurate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWM4CQP22U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1.9 g of sodium hydroxide was dissolved in 100 ml of water, to which 12 g of lauric acid in 100 ml of toluene was added and the mixture was emulsified (at 25° C.). Further, an aqueous solution of silver nitrate consisting of 8.5 g of silver nitrate and 50 ml of water was added to the above emulsion to result in a separation into a silver laurate-containing toluene phase and an aqueous phase. After removal of the aqueous phase, the toluene phase was dispersed in 200 ml of methanol, and silver laurate was collected by centrifuging. 12 g of spindle-like silver laurate crystals of about a length of about 3μ was obtained. A polymer dispersion of a silver salt was prepared by dispersing 6 g of the resulting silver laurate in 12 g of polyvinyl butyral and 70 ml of isopropyl alcohol using a mixer. The polymer dispersion of the silver salt was maintained at 50° C. with stirring, to which 0.02 g of cobalt nitrate was added, followed by stirring for 20 minutes. 0.15 g of N-bromosuccinimide (silver halide-forming component) was then added, and further the resultant mixture was stirred for 90 minutes. After chillsetting at a temperature of 30° C., a heat developable light-sensitive coating solution using the composition containing the components set forth, with the components being added in the order listed every 5 minutes to the dispersion with stirring, was prepared.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1.9 g of sodium hydroxide was dissolved in 200 ml of water. To this solution, a solution produced by dissolving 12 g of lauric acid in 100 ml of toluene was added and the mixture was stirred with a stirrer to emulsify. To this emulsion, an aqueous solution of silver nitrate (silver nitrate: 8.5 g, water: 50 cc) was added over a 60 second period to produce silver laurate while stirring (800 rpm, 5 minutes). The precipitated silver laurate was removed and dispersed using a ball mill in 30 mg of polyvinyl butyral and 200 ml of isopropyl alcohol to produce a polymer dispersion. This was designated Solution A. 6 cc of a 1.4% methanol solution of N-bromophthalazinone was added to 50 g of the above described polymer dispersion of the silver salt and the mixture was stirred at 50° C. for 90 minutes. This was designated Solution B. To 25 g of Solution B, materials of the following Composition (I) were added to produce a heat-developable photosensitive composition. This composition was applied to a paper support (art paper) at a coverage of 0.4 g of silver per m2 of the support to produce a heat-developable Photosensitive Material (B - 1).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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